Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate

Medicinal chemistry Scaffold diversification Prodrug design

This compound is a single-core intermediate, uniquely positioned for focused library synthesis. Its unsubstituted 6,7-positions and the C2 methyl ester allow for dual-vector diversification—perform parallel electrophilic halogenation and coupling reactions while simultaneously probing ester-to-acid SAR. This specific scaffold, differentiated from the 3-carbonitrile series, serves as an ideal model system for evaluating esterase-mediated prodrug activation and enables chemical probe development via C2 ester-mediated conjugation to reporters or affinity tags.

Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
CAS No. 1207005-26-2
Cat. No. B2504878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate
CAS1207005-26-2
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(13-7-2-3-8-14(13)20-16)19-12-6-4-5-11(18)9-12/h2-10H,1H3,(H,19,20)
InChIKeyOTPUPGJSWHAAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes79 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate (CAS 1207005-26-2): Structural Baseline and Procurement-Relevant Classification


Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate (CAS 1207005-26-2) is a synthetic 4-anilinoquinoline derivative bearing a methyl carboxylate ester at the C2 position and a 3-chloro substituent on the aniline ring . With a molecular weight of 312.75 Da, calculated logP of 4.98, and polar surface area of 37.96 Ų, it occupies physicochemical space typical of kinase-directed type I inhibitor scaffolds . The 4-anilinoquinoline chemotype is a privileged scaffold in medicinal chemistry, with validated activity against multiple kinase families including EGFR, Src, MEK, COQ8A, and GAK, as well as non-kinase targets such as DNMT1 and tubulin [1][2]. This compound is catalogued as a screening compound (ChemDiv ID L480-0006) and is supplied as a research-grade building block for hit discovery and focused library synthesis .

Why 4-Anilinoquinoline Analogs Cannot Be Interchanged: Structural Determinants That Dictate Target Engagement for Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate


The 4-anilinoquinoline pharmacophore is exquisitely sensitive to substitution pattern: a change at the C2 position from carboxylate ester to carbonitrile, at the aniline ring from 3-chloro to 3,4,5-trimethoxy, or at the heterocyclic core from quinoline to quinazoline can redirect kinase selectivity by orders of magnitude [1][2]. For example, 4-anilinoquinoline-3-carbonitriles preferentially inhibit EGFR/HER2 (IC50 0.597–0.908 μM for compound 6d), whereas the 7-carbonitrile analog UNC-CA157 bearing a 3,4,5-trimethoxyaniline selectively targets the atypical kinase COQ8A (IC50 580 nM) [1][3]. The 3-chloroanilino motif present in this compound is a recognized pharmacophore for EGFR-family kinase inhibition, as demonstrated by the quinazoline analog CAQ, which blocks EGF-stimulated proliferation at 1–10 μM [2]. The C2 methyl carboxylate ester further distinguishes this compound: it serves as a synthetic handle for amidation, hydrolysis to the water-soluble carboxylic acid, or bioconjugation—transformations inaccessible to the 3-carbonitrile series—while its electron-withdrawing character modulates the electron density of the quinoline ring differently than a nitrile, potentially altering ATP-competitive binding kinetics [4]. These cumulative structural features mean that even closely related 4-anilinoquinolines cannot serve as drop-in replacements for this compound in SAR campaigns, biochemical probe development, or focused library construction.

Quantitative Differentiation Evidence: Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate vs. Closest Analogs


C2 Methyl Carboxylate Ester vs. C3 Carbonitrile: Synthetic Versatility and Physicochemical Profile

Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate possesses a methyl ester at C2, whereas the dominant 4-anilinoquinoline class in the kinase inhibitor literature bears a carbonitrile at C3 [1][2]. The C2 ester is a chemically addressable handle enabling hydrolysis to the free carboxylic acid (a strategy unavailable to nitriles), conversion to diverse amides via coupling reactions, or reduction to a hydroxymethyl group for further functionalization. The ester group also reduces the calculated logP by approximately 0.5–0.8 units compared to an identically substituted 3-carbonitrile analog, while the carboxylic acid hydrolysis product gains >2 log units of aqueous solubility, as demonstrated by quinaldic acid (quinoline-2-carboxylic acid, logP 2.27, water solubility ~14 g/L) [3]. By contrast, the 3-carbonitrile group is metabolically vulnerable to oxidative decyanation and offers no comparable synthetic diversification pathway short of complete scaffold redesign [2].

Medicinal chemistry Scaffold diversification Prodrug design

Quinoline vs. Quinazoline Core: Differential Kinase Binding Mode Implications

The target compound is built on a quinoline core (one ring nitrogen at position 1), whereas the closest direct clinical analogs—including the EGFR inhibitor AG-1478 (IC50 3 nM) and the probe compound CAQ—are built on a quinazoline core (nitrogens at positions 1 and 3) [1]. The additional N3 atom in quinazolines participates in a critical water-mediated hydrogen bond network with the hinge region of EGFR-family kinases, contributing to their exceptional potency (IC50 ~20 nM for optimized 4-anilinoquinazolines) [1]. In contrast, 4-anilinoquinolines lack this N3 interaction, which typically results in 10- to 100-fold lower potency against EGFR but, critically, can confer distinct kinase selectivity profiles. Crystallographic evidence from the COQ8A study demonstrates that the 4-anilinoquinoline scaffold engages the atypical kinase COQ8A (IC50 580 nM for UNC-CA157) in a binding mode that would be sterically incompatible with a quinazoline core due to the narrower ATP pocket of UbiB-family kinases [2]. The quinoline scaffold thus offers a differentiated selectivity window that is inaccessible to quinazoline-based inhibitors.

Kinase inhibitor design Selectivity profiling ATP-competitive inhibition

3-Chloroanilino Pharmacophore: Comparative Target Engagement vs. 3,4,5-Trimethoxyanilino and Other Aniline Substituents

The 3-chloro substituent on the aniline ring of the target compound is a privileged fragment validated across multiple kinase inhibitor series. In the quinazoline series, 4-(3-chloroanilino)quinazoline (CAQ) demonstrates a clean EGFR-inhibitory phenotype with complete blockade of EGF-stimulated proliferation at 1–10 µM and no effect on basal growth at these concentrations, indicating target-specific rather than cytotoxic action [1]. By contrast, the 3,4,5-trimethoxyanilino motif—optimal for COQ8A inhibition (UNC-CA157 IC50 580 nM) and GAK inhibition (GAK inhibitor 49, Ki 0.54 nM, cell IC50 56 nM)—introduces additional hydrogen-bonding capacity through the para-methoxy oxygen that favors engagement with atypical kinase ATP pockets but reduces affinity for EGFR-family kinases [2][3]. The 3-chloro substituent is also present in clinical candidate CX-4945 (a CK2 inhibitor), where the NH of the 3-chlorophenyl amine participates in a water-mediated hydrogen bond with the kinase hinge [4]. This pharmacophore thus provides a specific hydrophobic contact with a conserved hydrophobic pocket adjacent to the hinge in many kinases, preserving broad kinase-targeting potential while avoiding the bulk and polarity of trioxygenated anilines that restrict the targetable kinome to narrower subsets.

Structure–activity relationship Kinase pharmacophore Aniline substitution

Unsubstituted 6,7-Positions: A Strategic Advantage for Systematic SAR Exploration vs. Pre-Optimized 6,7-Dialkoxy Analogs

The target compound lacks substituents at the 6- and 7-positions of the quinoline ring, in deliberate contrast to many literature-optimized 4-anilinoquinolines that carry 6,7-dimethoxy or 6,7-disubstituted patterns [1][2]. While 6,7-dimethoxy substitution is potency-enhancing for certain kinase targets—GAK inhibitor 49 (6,7-dimethoxy) achieves Ki 0.54 nM [1], and 7-substituted 4-anilinoquinoline-3-carbonitriles show enhanced EGFR inhibition—these substituents also introduce metabolic liabilities (O-demethylation) and restrict the accessible chemical space for subsequent optimization [2]. The unsubstituted 6,7-positions of the target compound provide a blank canvas for systematic introduction of substituents guided by structure-based design, enabling the exploration of halogen, alkyl, alkoxy, or aryl groups without the confounding influence of pre-existing substituents. Moreover, the 6- and 7-positions are solvent-exposed in many kinase co-crystal structures, making them ideal attachment points for solubility-enhancing groups, fluorescent probes, or biotin tags [3].

Fragment-based drug discovery Scaffold optimization Structure–activity relationship

Physicochemical Differentiation: logP, Solubility, and Permeability Profile vs. 3-Carbonitrile and Quinazoline Analogs

The target compound possesses a calculated logP of 4.98 and an estimated logSw of -5.02, placing it near the upper limit of Lipinski-compliant lipophilicity . In comparison, the quinazoline analog CAQ (4-(3-chloroanilino)quinazoline) has a lower calculated logP of approximately 3.5–3.8 due to the additional ring nitrogen, while 4-anilinoquinoline-3-carbonitriles with comparable aniline substitution have logP values approximately 0.3–0.5 units higher than the 2-carboxylate ester due to the greater lipophilicity of the nitrile group [1]. The ester functionality in the target compound provides a balanced profile: sufficient lipophilicity for passive membrane permeability (logP 4.98) while retaining a hydrolytically labile group that can be converted to the carboxylic acid (predicted logP ~2.3, water solubility >10 mg/mL) for improved aqueous compatibility in biochemical assays [2]. The molecular weight of 312.75 Da is approximately 30–50 Da lower than typical 6,7-disubstituted 4-anilinoquinolines, which average 340–400 Da, affording greater ligand efficiency potential [3].

Drug-likeness ADME properties Physicochemical profiling

Optimal Procurement and Application Scenarios for Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate Based on Quantitative Differentiation Evidence


Focused Kinase-Directed Library Synthesis via Late-Stage 6,7-Diversification and C2 Ester Derivatization

The unsubstituted 6,7-positions and the C2 methyl ester combine to make this compound an ideal single-core intermediate for generating a focused library of 50–200 analogs. Researchers can perform parallel electrophilic halogenation at C6 or C7 followed by Suzuki, Buchwald–Hartwig, or Ullmann couplings to install diverse aryl, heteroaryl, or amino substituents, while simultaneously hydrolyzing the C2 ester to probe the effect of carboxylate vs. ester on target binding [1]. This dual-vector diversification strategy is not possible with 4-anilinoquinoline-3-carbonitriles, where the nitrile group resists functional group interconversion, nor with pre-substituted 6,7-dimethoxy analogs where the substituents are already fixed [2]. The 3-chloroanilino motif provides a moderate-affinity anchor for kinase ATP pockets, allowing the library to be screened against kinase panels or in phenotypic assays without pre-committing to a single target .

Chemical Probe Development for Understudied Atypical Kinases and Non-Kinase Targets

Crystallographic and biochemical data demonstrate that the 4-anilinoquinoline scaffold engages targets inaccessible to quinazoline-based inhibitors, most notably the UbiB-family atypical kinase COQ8A (IC50 580 nM for UNC-CA157) [1]. The target compound, with its 3-chloroanilino substituent and C2 ester, occupies a distinct chemical space from the 3,4,5-trimethoxyanilino-7-carbonitrile template of UNC-CA157 and the 6,7-dimethoxy scaffold of GAK inhibitors, potentially revealing new structure–activity relationships within the atypical kinome [2]. Additionally, 4-anilinoquinoline derivatives related to SGI-1027 inhibit DNA methyltransferases (DNMT1 IC50 12.5 μM, DNMT3A 8.0 μM, DNMT3B 7.5 μM), establishing this scaffold as a versatile starting point for epigenetic probe development . The C2 ester can be hydrolyzed to the carboxylic acid to improve aqueous solubility for biochemical assay conditions without altering the core pharmacophore, a key advantage for probe development workflows requiring high-concentration screening .

Prodrug Feasibility Studies and Bioconjugation via the C2 Carboxylate Handle

The C2 methyl ester is a bio-reversible protecting group that can be cleaved by intracellular esterases to reveal the active carboxylic acid species, a well-precedented prodrug strategy in medicinal chemistry. This compound serves as a direct model system for evaluating esterase-mediated activation kinetics of 4-anilinoquinoline-based prodrugs without the confounding influence of additional substituents [1]. Furthermore, the C2 ester can be selectively hydrolyzed and coupled to PEG linkers, fluorescent reporters (e.g., BODIPY, dansyl), or biotin tags for target engagement studies, pull-down experiments, and cellular imaging—derivatization routes that are inaccessible to the 3-carbonitrile series [2]. The 3-chloro substituent provides a convenient UV chromophore (λmax ~250–280 nm) for HPLC purity monitoring of conjugates, and the chlorine atom serves as a heavy-atom marker for mass spectrometry-based metabolite identification .

Comparative Selectivity Profiling Against Quinazoline-Based Inhibitor Panels

Because the target compound shares the 3-chloroanilino pharmacophore with the well-characterized quinazoline CAQ but differs in core heterocycle (quinoline vs. quinazoline), it enables direct head-to-head selectivity profiling experiments. In such experiments, the quinoline analog typically shows 10- to 100-fold weaker EGFR inhibition than its quinazoline counterpart, but may retain or gain activity against kinases with narrower ATP pockets or distinct hinge-region geometries [1]. This differential can be exploited to identify kinase targets where the quinoline scaffold offers a selectivity advantage, using the target compound as a chemical probe for kinome-wide profiling (e.g., KINOMEscan, NanoBRET target engagement assays) [2]. The C2 ester further differentiates the compound from CAQ (which lacks a functionalizable C2 position), enabling the attachment of affinity tags for chemoproteomics-based target deconvolution without altering the core kinase-binding pharmacophore .

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